Home > Products > Screening Compounds P98822 > (+/-)-Apomorphine
(+/-)-Apomorphine - 61503-74-0

(+/-)-Apomorphine

Catalog Number: EVT-1484541
CAS Number: 61503-74-0
Molecular Formula: C₁₇H₁₇NO₂
Molecular Weight: 267.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol is an aporphine alkaloid.
Overview

Apomorphine is a potent dopamine receptor agonist that has garnered attention for its therapeutic potential in treating various neurological disorders, particularly Parkinson's disease. It exists as a racemic mixture, commonly denoted as (±)-apomorphine, which consists of both the R-(−) and S-(+) enantiomers. The compound is derived from morphine and exhibits unique pharmacological properties due to its interaction with dopamine receptors.

Source and Classification

Apomorphine is classified as an alkaloid, specifically a member of the aporphine class, which are characterized by their complex bicyclic structure. The compound can be synthesized from morphine through various chemical processes. Its structure features a phenolic hydroxyl group and a basic nitrogen atom, contributing to its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of (±)-apomorphine has been achieved through several methods, with notable approaches including:

Molecular Structure Analysis

Structure and Data

The molecular formula for apomorphine is C17H17N, with a molecular weight of approximately 267.33 g/mol. The structure features:

  • A bicyclic core comprising a phenanthrene-like system.
  • A hydroxyl group (-OH) at the C-6 position.
  • A nitrogen atom in the piperidine-like ring.

The stereochemistry is crucial for its biological activity, with the R-(−) enantiomer being significantly more active than the S-(+) counterpart.

Chemical Reactions Analysis

Reactions and Technical Details

Apomorphine undergoes various chemical reactions that are essential for its synthesis and functionalization:

  1. Cyclization Reactions: The [4+2] cycloaddition reaction serves as a key step in synthesizing apomorphine derivatives from aryne precursors and isoquinoline derivatives .
  2. Functionalization: Apomorphine can be modified at various positions to create analogs with altered pharmacological profiles. For instance, bromination and alkylation reactions have been employed to synthesize novel derivatives that exhibit different receptor selectivity .
  3. Racemization: The racemization process allows for the interconversion between R-(−) and S-(+) forms under basic conditions, facilitating the production of racemic mixtures that can be resolved into pure enantiomers when necessary .
Mechanism of Action

Process and Data

Apomorphine primarily acts as an agonist at dopamine D1 and D2 receptors in the central nervous system. Its mechanism involves:

  1. Dopamine Receptor Activation: Upon administration, apomorphine binds to dopamine receptors, mimicking the effects of endogenous dopamine. This action is particularly beneficial in Parkinson's disease where dopamine levels are deficient.
  2. Biased Signaling: Research indicates that different substitutions on the apomorphine structure can influence its binding affinity and efficacy at various dopamine receptor subtypes, potentially leading to biased signaling pathways that favor therapeutic outcomes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Apomorphine typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents such as ethanol.
  • Melting Point: The melting point ranges between 150°C to 155°C.
  • Stability: Apomorphine is sensitive to light and air; thus, it should be stored in airtight containers away from light sources.
Applications

Scientific Uses

Apomorphine has several significant applications in scientific research and clinical settings:

  1. Parkinson's Disease Treatment: It is used as an injectable treatment for managing "off" episodes in patients with advanced Parkinson's disease due to its rapid onset of action.
  2. Research Tool: Apomorphine serves as a valuable tool in neuroscience research for studying dopamine receptor function and signaling pathways.
  3. Potential Therapeutic Applications: Ongoing studies are exploring its use in treating other conditions such as erectile dysfunction and addiction disorders due to its dopaminergic effects.
Chemical Structure and Synthesis of (±)-Apomorphine

Aporphine Alkaloid Framework: Structural Analysis

(±)-Apomorphine (chemical formula: C₁₇H₁₇NO₂; molecular weight: 267.32 g/mol) belongs to the aporphine alkaloid class, characterized by a tetracyclic framework comprising a benzylisoquinoline core fused with an additional aryl ring. This generates a rigid dibenzo[de,g]quinoline structure with four rings (A-D) [3] [9]. Key functional groups include:

  • A catechol moiety (10,11-dihydroxy groups on Ring A), essential for dopamine receptor affinity [6] [10].
  • A tertiary amine (N6-methyl group) contributing to basicity (pKa₁ = 7.0, pKa₂ = 8.9) [6] [10].
  • Methyl substitution at C6a, creating a chiral center [3] [5].

Table 1: Core Structural Features of (±)-Apomorphine

Structural ElementChemical Significance
Tetracyclic ring systemDibenzo[de,g]quinoline scaffold (Rings A-D)
Catechol (10,11-dihydroxy)Oxidation sensitivity; DA receptor interaction site
Tertiary amine (N6-methyl)Basicity; salt formation (e.g., hydrochloride)
C6a chiral centerExists as R(-) and S(+) enantiomers

This framework differs from morphine (pentacyclic) despite historical nomenclature ("apomorphine" = derived from morphine). Apomorphine lacks morphine’s ether bridge and exhibits planar rigidity due to aromaticity in Rings A and D [3] [9].

Stereochemical Properties of Racemic Apomorphine

Racemic apomorphine (±) is a 1:1 mixture of two enantiomers:

  • R(-)-enantiomer: Biologically active dopamine agonist (D1/D2 receptor affinity) [3] [6].
  • S(+)-enantiomer: Exhibits weak or antagonistic activity at dopamine receptors [5] [10].

The R-configuration at C6a is critical for receptor binding. Stereoinversion methods involve:

  • Racemization: Dehydrogenation of (R)-apomorphine dimethyl ether with Pd/C, followed by sodium cyanoborohydride reduction under acidic conditions [5].
  • Chiral resolution: Using (-)-tartaric acid to separate enantiomers after racemization [5].The energy barrier for R/S interconversion is high (>20 kcal/mol) due to steric constraints, making enantiomers configurationally stable at room temperature [5] [9].

Historical Synthesis Methods: Morphine Acid Rearrangement

The first synthesis (1845, Arppe) used morphine acid rearrangement:

  • Reaction conditions: Heating morphine with concentrated HCl or H₂SO₄ at 140–160°C [1] [2] [9].
  • Mechanism:
  • Acid-catalyzed dehydration at C6 and C7 of morphine.
  • Allylic rearrangement and aromatization via dienone intermediate.
  • Demethylation and rearomatization to form apomorphine’s tetracyclic system [9] [10].
  • Limitations: Low yield (<30%), side products (e.g., morphothebaine), and degradation due to apomorphine’s oxidizability [1] [10].

Matthiessen and Wright (1869) optimized this by using hydrochloric acid, reducing polymerization [2] [9]. Early isolation relied on crystallization as the hydrochloride salt to minimize oxidation [10].

Modern Synthetic Pathways and Derivatives

Modern routes avoid morphine precursors and enable enantioselective synthesis:1. Total Synthesis via Benzyne Cycloaddition [7]:- Step 1: [4+2]-Cycloaddition between a functionalized benzyne and a dihydroisoquinoline.- Step 2: Regioselective hydrogen migration to form the aporphine core (75% yield).- Step 3: Demethylation and catechol formation (±)-apomorphine HCl in 9 steps (8% overall yield).

  • Asymmetric Synthesis:
  • Chiral pool starting materials (e.g., L-tyrosine derivatives).
  • Palladium-catalyzed enantioselective C-H functionalization to set C6a stereochemistry [5] [7].
  • Key Derivatives:
  • N-propylnorapomorphine (NPA): Enhanced D2 affinity via N-demethylation and propyl substitution [5].
  • Diacetylapomorphine: Catechol protection to improve stability [10].

Physicochemical Characterization: Solubility, Stability, and Degradation

Solubility

  • Water solubility: 20–30 mg/mL (as HCl salt; pH-dependent).
  • Log P: 2.0 (hydrophilic catechol vs. lipophilic aromatic rings) [6] [10].
  • Soluble in polar organics (MeOH, EtOH, DMSO); insoluble in non-polar solvents [10].

Stability and Degradation

Apomorphine is highly susceptible to oxidative degradation:

  • Primary pathway: Catechol oxidation → ortho-quinone → polymerization (blue-green pigments) [6] [10].
  • Accelerated by: Light, O₂, alkaline pH (>7.0), trace metals (Fe³⁺, Cu²⁺) [10].

Table 2: Degradation Pathways of Apomorphine

FactorEffectMitigation Strategy
OxygenRadical oxidation → quinonesAntioxidants (ascorbic acid, sulfites)
Light (UV-Vis)PhotooxidationAmber glass; opaque packaging
pH >7.0Deprotonation → facile oxidationpH adjustment (3–4 for solutions)
Trace metalsCatalyze Fenton-like reactionsChelators (EDTA)

Stabilization approaches include:

  • Acidic solutions: pH 3–4 (protonated catechol reduces nucleophilicity) [10].
  • Lyophilization: Solid-state storage under N₂ atmosphere [6].
  • Complexation: Cyclodextrins to shield the catechol group [10].

Properties

CAS Number

61503-74-0

Product Name

(+/-)-Apomorphine

IUPAC Name

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

Molecular Formula

C₁₇H₁₇NO₂

Molecular Weight

267.32

InChI

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3

SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Synonyms

10,11-Dihydroxyaporphine; Aporphine-10,11-diol; (±)-5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diol; 5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diol; _x000B_

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.